molecular formula C11H15NO B182411 N-(2,4,6-Trimethylphenyl)acetamide CAS No. 5096-21-9

N-(2,4,6-Trimethylphenyl)acetamide

Cat. No.: B182411
CAS No.: 5096-21-9
M. Wt: 177.24 g/mol
InChI Key: LQWWZVZGPVVZOB-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)acetamide: is an organic compound with the molecular formula C11H15NO. It is also known as N-mesitylacetamide or Acetomesidide. This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an acetamide moiety. It is a white crystalline solid with a melting point of approximately 216.5°C and a boiling point of around 309.18°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Acylation of Mesitylamine: One common method for synthesizing N-(2,4,6-Trimethylphenyl)acetamide involves the acylation of mesitylamine (2,4,6-trimethylaniline) with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

      Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    • Equation:

      C6H2(CH3)3NH2+CH3COClC6H2(CH3)3NHCOCH3+HCl\text{C}_6\text{H}_2(\text{CH}_3)_3\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_3\text{NHCOCH}_3 + \text{HCl} C6​H2​(CH3​)3​NH2​+CH3​COCl→C6​H2​(CH3​)3​NHCOCH3​+HCl

  • Industrial Production Methods:

    • Batch Process: In industrial settings, the synthesis of this compound can be carried out in batch reactors where mesitylamine and acetic anhydride are mixed and reacted under controlled conditions.
    • Continuous Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(2,4,6-Trimethylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
  • Reduction: The compound can be reduced to its corresponding amine, N-(2,4,6-Trimethylphenyl)ethylamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    • Products: The primary product is the amine derivative.
  • Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the acetamide group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    • Products: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Intermediate in Organic Synthesis: N-(2,4,6-Trimethylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

  • Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as an analgesic or anti-inflammatory agent.

Industry:

  • Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Comparison with Similar Compounds

  • N-Phenylacetamide: Similar structure but lacks the methyl groups on the aromatic ring.
  • N-(2,4,6-Trimethylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
  • N-(2,4,6-Trimethylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

Uniqueness:

  • Steric Effects: The presence of three methyl groups on the aromatic ring of N-(2,4,6-Trimethylphenyl)acetamide introduces significant steric hindrance, affecting its reactivity and interactions with other molecules.
  • Chemical Stability: The compound’s unique structure provides enhanced stability compared to its non-methylated counterparts.

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)12-10(4)13/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWWZVZGPVVZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198973
Record name Acetamide, N-(2,4,6-trimethylphenyl)- (9CI)
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-21-9
Record name N-(2,4,6-Trimethylphenyl)acetamide
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Record name N-(2,4,6-Trimethylphenyl)acetamide
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Record name Acetomesidide
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Record name Acetamide, N-(2,4,6-trimethylphenyl)- (9CI)
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Record name N-MESITYLACETAMIDE
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Record name N-(2,4,6-Trimethylphenyl)acetamide
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Synthesis routes and methods

Procedure details

A solution of 2,4,6-trimethyl-phenylamine (1) (50 g, 0.370 moles) in CH2Cl2 (500 mL) was cooled to 0° C. (ice-water bath). To this was added acetyl chloride (29.8 g, 27 mL, 380 mmol) during 5 minutes via an addition funnel; this was followed by portion-wise addition of Et3N (38.5 g, 53 mL, 380 mmol). The ice-bath was removed and the solution was allowed to warm to room temperature and stir for 2 h. The resultant ivory colored solid was collected by filtration and dried in vacuo. To remove residual Et3N.HCl, the solid was suspended H2O (600 mL) stirred for 0.5 h, collected by filtration and dried to a constant weight. The original organic filtrate was washed with H2O (3×100 mL) and brine (1×100 mL), dried (MgSO4), filtered and concentrated providing additional product. Combined with material collected from the water afforded 60.2 g (99% yield) of the desired acetamide. RP-HPLC Method: 2-100 B in 2 minutes.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of N-(2,4,6-Trimethylphenyl)acetamide?

A1: this compound, also known as 2,4,6-Trimethylacetanilide (246TMAA), is an organic compound with the molecular formula C11H15NO [, , , ]. Its structure consists of an acetanilide core with three methyl substitutions on the phenyl ring at the 2, 4, and 6 positions [, , , ]. This compound is notable for its non-centrosymmetric crystal structure, crystallizing in the monoclinic system with the space group Pn [, ].

Q2: What is the significance of the crystal structure of this compound?

A2: The non-centrosymmetric crystal structure of this compound is particularly interesting for its potential applications in nonlinear optics [, ]. This type of crystal structure allows for second-order nonlinear optical effects, such as second harmonic generation (SHG) []. In fact, studies have shown that the SHG efficiency of this compound is comparable to that of urea, a well-known nonlinear optical material []. This property makes it a promising candidate for applications like frequency doubling and optical switching.

Q3: How does the structure of this compound and its derivatives affect their solid-state geometry?

A3: Research has explored how substitutions on both the phenyl ring and the acetamide side chain of this compound influence its solid-state geometry [, ]. Studies examining a series of N-(phenyl)- and N-(2,4,6-Trimethylphenyl)- methyl/chloro-acetamides revealed that changes in bond parameters, such as bond lengths and angles, occur with these substitutions [, ]. These structural variations highlight the impact of substitutions on the molecular packing and intermolecular interactions within the crystal lattice, which ultimately dictates the compound's physical and chemical properties.

Q4: What methods are used to characterize and study this compound?

A4: A variety of techniques are employed to characterize this compound. Single-crystal X-ray diffraction is crucial for determining its crystal structure, including bond lengths, bond angles, and space group [, , , ]. This method provides detailed insights into the three-dimensional arrangement of molecules within the crystal lattice. Additionally, spectroscopic techniques like UV-Vis spectroscopy are used to assess its optical properties, such as transparency and absorbance at different wavelengths [].

Q5: Are there any known applications of this compound beyond nonlinear optics?

A5: While its nonlinear optical properties are a key area of interest, the potential applications of this compound extend beyond this field. Its unique structural features and the ability to fine-tune its properties through substitutions make it a valuable building block in organic synthesis [, ]. Further research exploring its reactivity and potential for derivatization could lead to the development of new materials with tailored properties for various applications.

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